molecular formula C12H10N2O4 B14666093 6,7-Dimethyl-1,4-dinitronaphthalene CAS No. 50558-72-0

6,7-Dimethyl-1,4-dinitronaphthalene

Katalognummer: B14666093
CAS-Nummer: 50558-72-0
Molekulargewicht: 246.22 g/mol
InChI-Schlüssel: URBQOHMJUAUOCP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6,7-Dimethyl-1,4-dinitronaphthalene is an organic compound belonging to the class of nitroaromatics It is characterized by the presence of two methyl groups and two nitro groups attached to a naphthalene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dimethyl-1,4-dinitronaphthalene typically involves the nitration of 6,7-dimethylnaphthalene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic, and maintaining the temperature is crucial to avoid side reactions and ensure high yield.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the overall efficiency and safety of the process.

Analyse Chemischer Reaktionen

Types of Reactions

6,7-Dimethyl-1,4-dinitronaphthalene undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro groups can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Halogenating agents, nitrating agents, and other electrophiles.

Major Products Formed

    Reduction: 6,7-Dimethyl-1,4-diaminonaphthalene.

    Substitution: Various substituted naphthalene derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

6,7-Dimethyl-1,4-dinitronaphthalene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 6,7-Dimethyl-1,4-dinitronaphthalene involves its interaction with various molecular targets. The nitro groups can participate in redox reactions, leading to the formation of reactive intermediates. These intermediates can interact with cellular components, potentially leading to biological effects. The exact pathways and targets depend on the specific context and application of the compound.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,4-Dinitronaphthalene: Similar structure but lacks the methyl groups.

    1,5-Dinitronaphthalene: Another isomer with nitro groups at different positions.

    1,8-Dinitronaphthalene: Nitro groups positioned differently on the naphthalene ring.

Uniqueness

6,7-Dimethyl-1,4-dinitronaphthalene is unique due to the presence of both methyl and nitro groups, which influence its chemical reactivity and potential applications. The methyl groups can affect the electronic properties of the naphthalene ring, making it distinct from other dinitronaphthalene isomers.

Eigenschaften

CAS-Nummer

50558-72-0

Molekularformel

C12H10N2O4

Molekulargewicht

246.22 g/mol

IUPAC-Name

6,7-dimethyl-1,4-dinitronaphthalene

InChI

InChI=1S/C12H10N2O4/c1-7-5-9-10(6-8(7)2)12(14(17)18)4-3-11(9)13(15)16/h3-6H,1-2H3

InChI-Schlüssel

URBQOHMJUAUOCP-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC2=C(C=CC(=C2C=C1C)[N+](=O)[O-])[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.